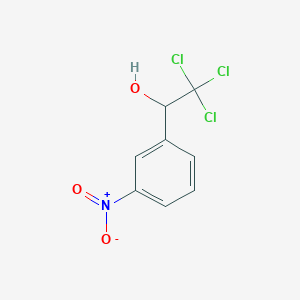

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Description

Propriétés

Numéro CAS |

54619-63-5 |

|---|---|

Formule moléculaire |

C8H6Cl3NO3 |

Poids moléculaire |

270.5 g/mol |

Nom IUPAC |

2,2,2-trichloro-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H6Cl3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H |

Clé InChI |

QTPMEWPNYWDGID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorinated Phenyl Derivatives

- 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol (C₈H₆Cl₄O): Molecular Weight: 259.94 g/mol . Structure: Substitution at the 2-position of the phenyl ring with chlorine instead of nitro.

Dicofol (C₁₄H₉Cl₅O) :

- Molecular Weight : 370.48 g/mol .

- Structure : Contains two 4-chlorophenyl groups (bis(4-chlorophenyl)) instead of a single 3-nitrophenyl group.

- Applications : A commercial acaricide regulated due to environmental persistence and toxicity. Permitted residues in food are tightly controlled, often measured as the sum of dicofol and its metabolites .

Nitro- and Methoxy-Substituted Derivatives

- 2,2,2-Trichloro-1-(3-chloro-4-methoxyphenyl)ethanol (C₉H₈Cl₄O₂): Molecular Weight: 289.96 g/mol . Structure: Combines a 3-chloro-4-methoxyphenyl group with the trichloroethanol backbone. Applications: Serves as an intermediate in specialty chemical synthesis .

Replacement of Nitro Group with Fluorine

- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (C₈H₆F₃NO₃): Molecular Weight: 221.14 g/mol . Structure: Replaces the trichloromethyl group with trifluoromethyl (-CF₃). Research Findings: This derivative is a precursor in synthesizing NLRP3 inflammasome inhibitors, highlighting its role in medicinal chemistry for treating inflammatory disorders .

Heterocyclic Analogues

- Pyrazole-Substituted Derivatives (e.g., C₇H₉Cl₃N₂O): Molecular Weight: 243.51 g/mol . Structure: Replaces the aromatic phenyl group with a 1,5-dimethylpyrazole ring. Applications: Explored in pharmaceutical research due to the pyrazole moiety’s bioactivity. For example, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (C₆H₇Cl₃N₂O) is available in high purity (≥95%) for laboratory use .

Aliphatic and Cycloaliphatic Derivatives

- 2,2,2-Trichloro-1-[(1-ethynylcyclohexyl)oxy]ethanol (C₁₀H₁₃Cl₃O₂): Molecular Weight: 271.57 g/mol . Structure: Incorporates an ethynylcyclohexyloxy group, introducing aliphatic complexity. Properties: Boiling point of 279.9°C and a calculated topological polar surface area of 29.5 Ų .

Comparative Data Table

Research and Regulatory Insights

- Dicofol : Subject to strict residue limits in agriculture (e.g., 0.05 ppm in poultry) due to its environmental toxicity .

- Fluorinated Analogues : The trifluoro derivative’s oxime intermediate (C₈H₅F₃N₂O₃) has been synthesized via refluxing with hydroxylamine hydrochloride, demonstrating utility in medicinal chemistry .

- Pyrazole Derivatives : These compounds are synthesized using CuI-catalyzed click chemistry, enabling diverse pharmacological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves the condensation of 3-nitrobenzaldehyde with trichloroacetaldehyde, followed by reduction using agents like sodium borohydride. Optimize yields by employing ethanol or methanol as solvents under reflux conditions (60–80°C) to ensure complete conversion . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 1:1) improves purity . Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to verify the presence of the nitrophenyl ring (aromatic protons at 7.5–8.5 ppm) and trichloroethanol moiety (hydroxyl proton at ~2.5 ppm) .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity .

- Functional Group Analysis : FT-IR spectroscopy identifies key groups (e.g., -OH stretch at 3200–3400 cm, nitro group at 1520 cm) .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

- Methodology : Adopt precautions from structurally similar compounds (e.g., 2,2,2-trichloroethanol):

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Follow GHS/CLP guidelines (P261, P262) for handling nitroaromatics and chlorinated compounds .

- Store in airtight containers away from light and oxidizing agents .

Advanced Research Questions

Q. How do the electronic properties of the nitro and trichloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- The nitro group (-NO) is electron-withdrawing, increasing the electrophilicity of the adjacent carbon. This enhances susceptibility to nucleophilic attack, as seen in analogous trifluoromethyl-nitrophenyl systems .

- The trichloromethyl group (-CCl) introduces steric hindrance, potentially slowing reactions at the β-carbon. Computational studies (DFT) can map electron density distribution to predict reactive sites .

Q. How can computational methods predict the metabolic pathways or toxicity profile of this compound?

- Methodology :

- Metabolic Pathways : Use molecular docking simulations (e.g., AutoDock Vina) to study interactions with cytochrome P450 enzymes, focusing on nitro reduction and hydroxylation .

- Toxicity Prediction : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate acute toxicity (e.g., LD) based on nitroaromatic and chlorinated analogs .

Q. What strategies resolve discrepancies in reported reaction yields when using different reducing agents?

- Methodology :

- Variable Control : Compare catalytic (e.g., Pd/C with H) vs. stoichiometric (NaBH) reducing agents under standardized conditions (solvent: ethanol, 25°C vs. reflux) .

- Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

- Byproduct Identification : GC-MS analysis detects intermediates (e.g., ketone byproducts from incomplete reduction) .

Q. How does the compound’s stability under various pH conditions affect its storage and application in biological studies?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and LC-MS. Nitro groups are typically stable in acidic conditions but may degrade under strong alkaline pH .

- Biological Compatibility : For enzyme assays (e.g., alcohol dehydrogenase), use neutral pH (7.4) and low-temperature storage (4°C) to preserve activity .

Q. What are the regulatory implications of using this compound in environmental or pharmacological research?

- Methodology :

- Regulatory Compliance : The compound is classified as a Class I Specified Chemical Substance in some jurisdictions (e.g., Japan’s CSCL), requiring prior approval for synthesis or import .

- Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Conduct saturation solubility tests in solvents (e.g., DMSO, chloroform, water) at 25°C. Conflicting data may arise from impurities; ensure purity via recrystallization or HPLC .

- Computational Prediction : Use Hansen Solubility Parameters (HSP) to correlate experimental solubility with polarity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.